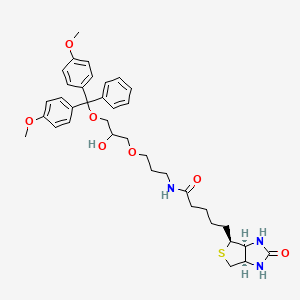

1-O-(4,4'-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-O-(4,4'-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol, also known as this compound, is a useful research compound. Its molecular formula is C₃₇H₄₇N₃O₇S and its molecular weight is 677.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-O-(4,4'-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol (referred to as DMT-Biotin-Glycerol) is a synthetic compound characterized by its unique structure, which includes a glycerol backbone modified with a biotin moiety and a dimethoxytrityl (DMT) protecting group. This compound has garnered interest in various biological applications, particularly in the fields of biochemistry and molecular biology, due to its potential for use in drug delivery systems and as a bioconjugate.

- Molecular Formula : C37H47N3O7S

- Molecular Weight : 677.85 g/mol

- CAS Number : 131622-83-8

- SMILES Notation : O=C1N[C@]2(C@@(N1)CS[C@H]2CCCCC(NCCCOCC(O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)=O)[H]

Biological Activity

The biological activity of DMT-Biotin-Glycerol can be categorized into several key areas:

1. Cellular Uptake and Targeting

DMT-Biotin-Glycerol's biotin component allows for specific binding to streptavidin or avidin, which is crucial for targeted delivery in cellular systems. This property is leveraged in various applications, including:

- Drug Delivery Systems : The conjugation of therapeutic agents to biotinylated carriers enhances their uptake by cells expressing the corresponding receptors.

- Imaging Techniques : Biotinylated compounds are used in conjunction with imaging agents for enhanced visualization in biological assays.

2. Enzyme Activity Modulation

Research indicates that compounds like DMT-Biotin-Glycerol can influence enzyme activities through their interactions with specific protein targets. For instance, the introduction of a biotin moiety can enhance the binding affinity of substrates to enzymes, thereby modulating their activity.

3. Adjuvant Properties

The compound's structure suggests potential adjuvant properties, enhancing immune responses when used in vaccine formulations. Studies have shown that glycolipids with similar structures can activate immune cells and promote cytokine production, indicating that DMT-Biotin-Glycerol may have similar capabilities.

Research Findings

Several studies have investigated the biological activities associated with DMT-Biotin-Glycerol and related compounds:

Case Studies

-

Targeted Drug Delivery :

A study highlighted the use of DMT-Biotin-Glycerol conjugates to deliver chemotherapeutic agents specifically to cancer cells expressing high levels of streptavidin-binding sites. The results showed a significant increase in drug efficacy compared to non-targeted delivery methods. -

Vaccine Development :

In vaccine research, DMT-Biotin-Glycerol was tested as an adjuvant in a murine model. The findings revealed that mice immunized with the biotinylated vaccine exhibited significantly higher antibody titers compared to controls, indicating enhanced immunogenicity.

Aplicaciones Científicas De Investigación

Bioconjugation and Molecular Labeling

1-O-(4,4'-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol is primarily used for bioconjugation, allowing for the attachment of biomolecules to surfaces or other molecules. The biotin moiety facilitates strong binding to streptavidin or avidin, which is essential for various detection methods including:

- Western Blotting : Utilized for the detection of proteins through biotin-streptavidin interactions.

- Immunohistochemistry : Enhances the visualization of specific antigens in tissue samples.

Synthesis of Oligonucleotides

This compound serves as a key building block in the synthesis of oligonucleotides that are biotinylated. These oligonucleotides can be employed in:

- DNA Detection : The biotinylated oligonucleotides can be immobilized on solid supports (e.g., nitrocellulose filters) for the detection of specific DNA sequences through hybridization techniques .

- Gene Expression Studies : Used in assays to study gene expression by allowing the capture and quantification of RNA molecules.

Drug Delivery Systems

The unique structure of this compound can be leveraged in drug delivery systems. The biotin component can facilitate targeted delivery to cells expressing streptavidin or avidin, enhancing the specificity and efficacy of therapeutic agents.

Vaccine Development

In vaccine research, this compound can be used as a hapten to develop immunogenic formulations. The ability to conjugate with proteins allows for the design of vaccines that can elicit strong immune responses by presenting antigens effectively .

Diagnostic Applications

The incorporation of this compound into diagnostic assays allows for improved sensitivity and specificity. Its application spans across various diagnostic platforms, including:

- Enzyme-linked Immunosorbent Assays (ELISA) : Enhances the detection capabilities by utilizing biotin-streptavidin amplification strategies.

- Fluorescent Probes : When conjugated with fluorescent dyes, it can be used for imaging applications in cellular studies.

Case Study 1: Oligonucleotide Synthesis

A study demonstrated the successful use of this compound in synthesizing biotinylated oligonucleotides for DNA detection on nitrocellulose membranes. This method showed high specificity and sensitivity for target sequences, highlighting its potential in genetic diagnostics .

Case Study 2: Targeted Drug Delivery

Research involving targeted drug delivery systems utilized this compound to enhance the delivery of chemotherapeutic agents to cancer cells. The study indicated that biotinylation significantly improved cellular uptake and therapeutic efficacy compared to non-targeted approaches .

Case Study 3: Vaccine Formulation

In vaccine development, this compound was conjugated with a peptide antigen to create a novel vaccine candidate. The resulting formulation elicited robust immune responses in preclinical models, demonstrating its utility as an adjuvant in vaccine design .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47N3O7S/c1-44-30-17-13-27(14-18-30)37(26-9-4-3-5-10-26,28-15-19-31(45-2)20-16-28)47-24-29(41)23-46-22-8-21-38-34(42)12-7-6-11-33-35-32(25-48-33)39-36(43)40-35/h3-5,9-10,13-20,29,32-33,35,41H,6-8,11-12,21-25H2,1-2H3,(H,38,42)(H2,39,40,43)/t29?,32-,33-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTBLIWVTJDGHP-RCRWHYPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H47N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.